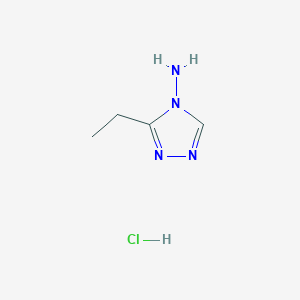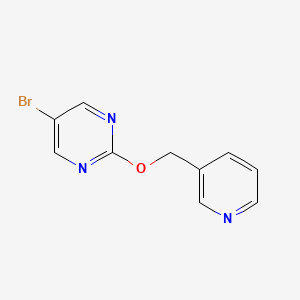
5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin”, also known as BIP, is a chemical compound that belongs to the class of pyrimidine ethers. It has a molecular formula of C10H8BrN3O and a molecular weight of 266.098 .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, such as “this compound”, often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a series of novel pyridine derivatives were synthesized using Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine moiety linked to a pyridine ring . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Pyrimidine derivatives, including 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin, have shown a broad spectrum of pharmacological activities, making them significant in medicinal chemistry. These compounds serve as key scaffolds in the development of drugs due to their versatility and the ability to modulate their biological activity through structural modifications. The synthesis of such compounds often involves multicomponent reactions using diverse catalysts to obtain various substituted derivatives, aiming to explore their therapeutic potential further (Parmar, Vala, & Patel, 2023).
Biological Activities and Mechanisms of Action
Pyrimidine cores are integral to various biologically active compounds, exhibiting a range of activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Research developments have highlighted the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidine derivatives, showing their potential as lead molecules for new therapeutic agents. These activities are attributed to their ability to interact with different enzymes, receptors, and biological pathways, making them a focus of intense study for developing novel medications (Rashid et al., 2021).
Chemosensing and Analytical Applications
In addition to their medicinal importance, pyrimidine derivatives have been employed in chemosensing applications due to their ability to bind various ions and molecules. This property makes them useful as chemosensors for detecting a wide array of species, from environmental pollutants to biological markers. The versatility of pyrimidine-based compounds in analytical chemistry underscores their significance beyond pharmacology, opening new avenues for research in detection and environmental monitoring (Abu-Taweel et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases . These kinases play a crucial role in controlling the cell cycle, and are essential for meiosis .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it might influence pathways related to cell cycle control .
Result of Action
If the compound does indeed interact with serine/threonine-protein kinases, it could potentially influence cell cycle regulation .
Eigenschaften
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINSYZCFDTPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2883232.png)
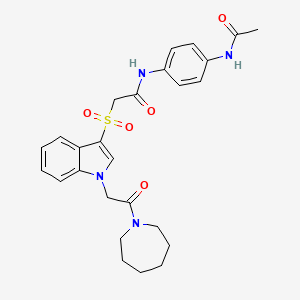
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2883234.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
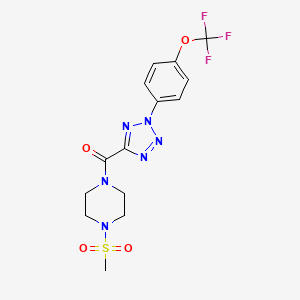
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
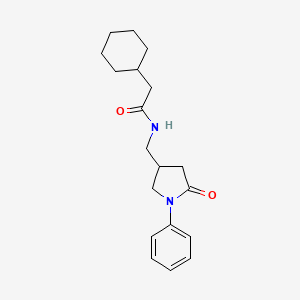
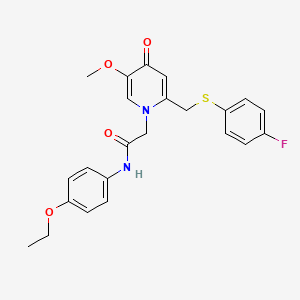
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

